Synthesis Yield Advantage over 2,6-Dibromopyridine in Cross-Coupling Reactions
In nickel-catalyzed amination reactions, 2,6-dichloropyridines demonstrate superior reactivity compared to their dibromo counterparts. A study on the monoamination of dihalopyridines found that reactions with 2,6-dichloropyridines produced diamino derivatives, while analogous reactions with 2,6-dibromopyridines did not yield the corresponding products [1]. This indicates a higher synthetic utility for the 2,6-dichloro substitution pattern, which is a key structural feature of 2,6-dichloro-4-pyridinamine.
| Evidence Dimension | Reactivity in nickel-catalyzed amination to form diamino derivatives |
|---|---|
| Target Compound Data | Diamino derivatives formed [1] |
| Comparator Or Baseline | 2,6-Dibromopyridine: No corresponding diamino derivatives formed [1] |
| Quantified Difference | Product formation vs. no product formation |
| Conditions | Nickel-catalyzed cross-coupling with amines; reaction conditions and exact yields are not provided in the abstract. |
Why This Matters
This demonstrates that the 2,6-dichloro substitution pattern in the target compound is a superior starting point for further synthetic elaboration via cross-coupling compared to the analogous dibromo compound.
- [1] ИСТИНА (ISTINA). Research output on the reactivity of 2,6-dichloropyridines vs. 2,6-dibromopyridines in amination reactions. Available online: https://istina.pskgu.ru/ View Source
